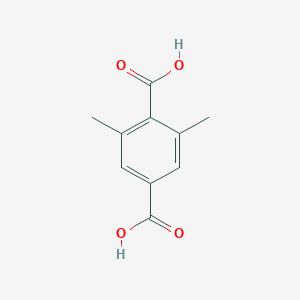










|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:3]=1[C:4]([OH:6])=[O:5].[OH-:13].[Na+].[Mn]([O-])(=O)(=O)=O.[K+].S(=O)(=O)(O)O.S(=O)(O)[O-].[Na+].[OH2:31]>>[CH3:1][C:2]1[CH:10]=[C:9]([C:11]([OH:31])=[O:13])[CH:8]=[C:7]([CH3:12])[C:3]=1[C:4]([OH:6])=[O:5] |f:1.2,3.4,6.7|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)O)C(=CC(=C1)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
7.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were gradually added
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated on a steam bath for 15-30 minutes
|
|
Duration
|
22.5 (± 7.5) min
|
|
Type
|
ADDITION
|
|
Details
|
gradually added at 0° C
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated white solid was filtered
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 5 N ammonium hydroxide
|
|
Type
|
WASH
|
|
Details
|
The solution was washed with diethyl ether
|
|
Type
|
ADDITION
|
|
Details
|
gradually treated dropwise with concentrated sulfuric acid
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the product
|
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
|
Type
|
WASH
|
|
Details
|
by washing with hot water (4×) and petroleum ether (3×), recrystallization (methanol-water)
|
|
Type
|
CUSTOM
|
|
Details
|
drying at high vacuum
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=O)O)C(=CC(=C1)C(=O)O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.5 g | |
| YIELD: PERCENTYIELD | 89% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |